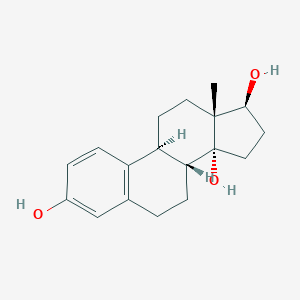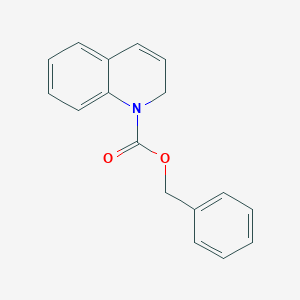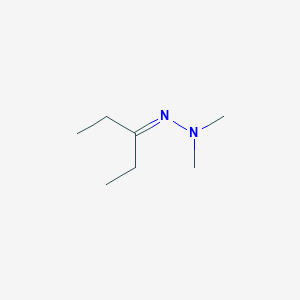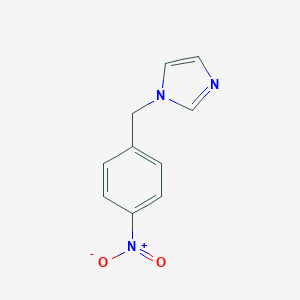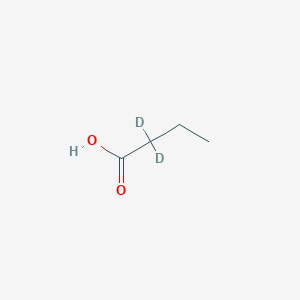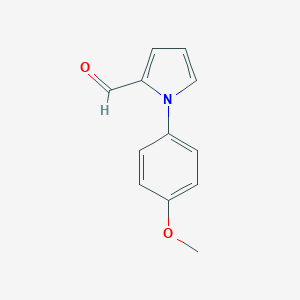
1-(4-methoxyphenyl)-1H-pyrrole-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-(4-methoxyphenyl)-1H-pyrrole-2-carbaldehyde" is a chemical that belongs to the class of organic compounds known as pyrroles. Pyrroles are five-membered heterocyclic compounds containing a nitrogen atom. The methoxy group attached to the phenyl ring and the aldehyde functional group at the 2-position of the pyrrole ring suggest that this compound could be an intermediate in the synthesis of more complex molecules, potentially with pharmaceutical applications.
Synthesis Analysis
The synthesis of related pyrrole derivatives has been demonstrated in various studies. For instance, the synthesis of 1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea involved a carbonylation reaction followed by the addition of 4-methoxyaniline to the in situ generated aryl isocyanate, yielding the final product in 72% yield . Although not the exact compound , this method indicates that similar synthetic strategies could be employed for the synthesis of "1-(4-methoxyphenyl)-1H-pyrrole-2-carbaldehyde" by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is often confirmed using spectroscopic methods such as FTIR, UV-VIS, 1H and 13C NMR spectroscopy, and high-resolution mass spectrometry . These techniques provide detailed information about the functional groups present and the overall molecular framework, which is crucial for the identification and characterization of the compound.
Chemical Reactions Analysis
Pyrrole derivatives can participate in various chemical reactions. For example, nucleophilic substitution reactions have been used to regioselectively functionalize indole derivatives at the 2-position, leading to the formation of trisubstituted indoles . Similarly, Lewis acid-catalyzed reactions of isocyanophenyl pyrrole with aldehydes or ketones have been shown to yield hydroxyalkyl pyrroloquinoxalines . These reactions highlight the reactivity of pyrrole derivatives and suggest potential pathways for further functionalization of "1-(4-methoxyphenyl)-1H-pyrrole-2-carbaldehyde."
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents attached to the pyrrole ring. For instance, the introduction of a piperidin-1-yl ethyl group has been shown to increase the aqueous solubility of the resulting pyrrole aldehyde, which is an important consideration for the development of small molecule anticancer drugs . The presence of the methoxy group and aldehyde in "1-(4-methoxyphenyl)-1H-pyrrole-2-carbaldehyde" would similarly affect its properties and could be advantageous in certain chemical reactions or pharmaceutical applications.
科学的研究の応用
-
Pharmaceutical Chemistry
- Pyrrole is a biologically active scaffold which possesses a diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds . Pyrrole containing analogs are considered as a potential source of biologically active compounds that contains a significant set of advantageous properties and can be found in many natural products .
- The marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .
- Due to the diversity of these analogs in the therapeutic response profile, many researchers have been working to explore this skeleton to its maximum potential against several diseases or disorders .
-
Organic Chemistry
- A reaction of equimolar equivalents of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione in boiling ethanol for 4 h under acidic conditions gave 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide .
- The structure of the product was ascertained by NMR spectroscopy and single-crystal X-ray diffraction .
-
Medicinal Chemistry
-
Catalysis
- Pyrrole derivatives have been used as catalysts in various chemical reactions . For instance, a catalyst-free and environmentally friendly reaction yielded dimethyl-5-(2,2-dimethyl-4,6-dioxohexahydropyrimidin-5-yl)-4-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrrole-2,3-dicarboxylate in excellent yield and short time duration .
-
Synthesis of Heterocycles
- Pyrrole derivatives are versatile in synthetic chemistry and have a wide range of prospective medicinal applications . Heterocycles containing the 1,2,3-triazole moiety are known to display significant biological activities . Several medications such as tazobactam and carboxyamidotriazole contain the 1,2,3-triazole unit in their skeletons .
-
Antioxidant Activity
-
Catalysis
- Pyrrole derivatives have been used as catalysts in various chemical reactions . For instance, a catalyst-free and environmentally friendly reaction yielded dimethyl-5-(2,2-dimethyl-4,6-dioxohexahydropyrimidin-5-yl)-4-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrrole-2,3-dicarboxylate in excellent yield and short time duration .
-
Synthesis of Heterocycles
- Pyrrole derivatives are versatile in synthetic chemistry and have a wide range of prospective medicinal applications . Heterocycles containing the 1,2,3-triazole moiety are known to display significant biological activities . Several medications such as tazobactam and carboxyamidotriazole contain the 1,2,3-triazole unit in their skeletons . In addition, 1,2,3-triazoles have excellent metabolic and thermal stability and have been used in diverse applications .
-
Antioxidant Activity
将来の方向性
The future directions for research on “1-(4-methoxyphenyl)-1H-pyrrole-2-carbaldehyde” could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, more research could be done to explore its potential applications .
特性
IUPAC Name |
1-(4-methoxyphenyl)pyrrole-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-15-12-6-4-10(5-7-12)13-8-2-3-11(13)9-14/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBOUNTHJXKGWSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CC=C2C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70358242 |
Source


|
| Record name | 1-(4-methoxyphenyl)-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70358242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methoxyphenyl)-1H-pyrrole-2-carbaldehyde | |
CAS RN |
30186-36-8 |
Source


|
| Record name | 1-(4-methoxyphenyl)-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70358242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

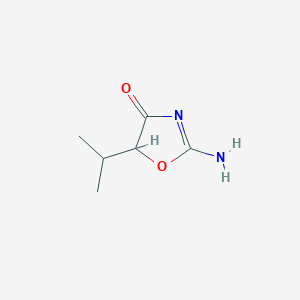
![[(Z)-[(E)-2-ethylhex-2-enylidene]amino]urea](/img/structure/B96063.png)
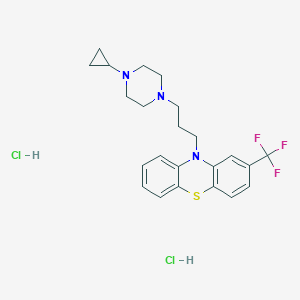
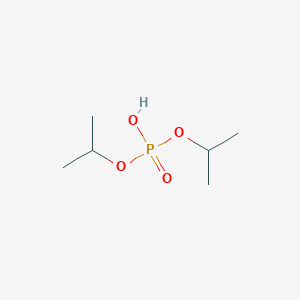
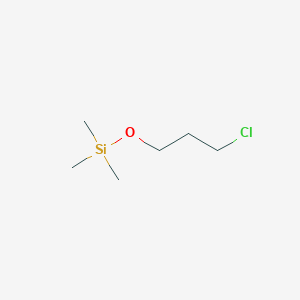
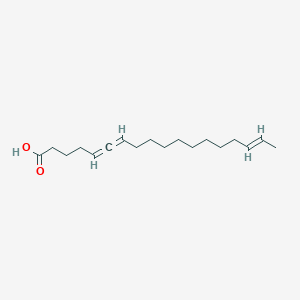
![2-methyl-2a,3,4,4a,5,6,7,8-octahydro-1H-cyclobuta[i]inden-2-ol](/img/structure/B96075.png)
